[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine
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Overview
Description
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a nitrobenzenesulfonyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine typically involves the reaction of pyrrolidine derivatives with nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in [1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed:
Reduction: Formation of [1-(4-Aminobenzenesulfonyl)pyrrolidin-3-YL]methanamine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential use in drug discovery and development.
- Evaluated for its pharmacological properties and therapeutic potential .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
[1-(4-Aminobenzenesulfonyl)pyrrolidin-3-YL]methanamine: Similar structure but with an amino group instead of a nitro group.
[1-(4-Methylbenzenesulfonyl)pyrrolidin-3-YL]methanamine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine imparts unique electronic properties, making it more reactive in certain chemical reactions.
- The compound’s ability to undergo specific chemical transformations makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H15N3O4S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H15N3O4S/c12-7-9-5-6-13(8-9)19(17,18)11-3-1-10(2-4-11)14(15)16/h1-4,9H,5-8,12H2 |
InChI Key |
WJMXAMGEIITLJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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